molecular formula C12H18BrN B3246077 2-(4-Bromophenyl)-N,N-diethylethanamine CAS No. 174769-98-3

2-(4-Bromophenyl)-N,N-diethylethanamine

Cat. No.: B3246077
CAS No.: 174769-98-3
M. Wt: 256.18 g/mol
InChI Key: FZDGIJLUYNFNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N,N-diethylethanamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethylamine group

Mechanism of Action

Target of Action

Bromophenyl compounds are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-(4-Bromophenyl)-N,N-diethylethanamine is likely related to its involvement in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in SM cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the success of SM cross-coupling reactions is due to a combination of exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-N,N-diethylethanamine typically involves the reaction of 4-bromobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield optimization. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N,N-diethylethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethylamine group can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-(4-Bromophenyl)-N,N-diethylethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Similar in structure but contains a carboxylic acid group instead of an ethylamine group.

    N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Contains a thiazole ring and is used for its antimicrobial properties.

    N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a sulfonyl group and is used in antimicrobial research.

Uniqueness

2-(4-Bromophenyl)-N,N-diethylethanamine is unique due to its specific combination of a bromine-substituted phenyl ring and an ethylamine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-3-14(4-2)10-9-11-5-7-12(13)8-6-11/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDGIJLUYNFNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-N,N-diethylethanamine
Reactant of Route 2
2-(4-Bromophenyl)-N,N-diethylethanamine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-N,N-diethylethanamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-N,N-diethylethanamine
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-N,N-diethylethanamine
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-N,N-diethylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.